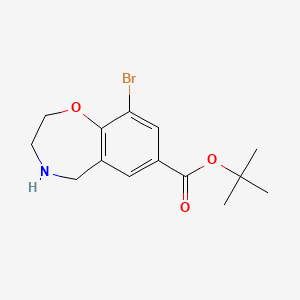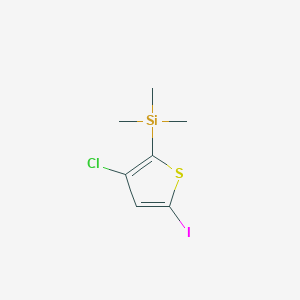
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H10ClISSi and a molecular weight of 316.66 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chlorine and iodine atoms, as well as a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane typically involves the halogenation of thiophene derivatives followed by silylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogens or functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trimethylsilyl group. These functional groups enable the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-iodothiophen-2-yl)trimethylsilane
- (3-Chloro-5-bromothiophen-2-yl)trimethylsilane
- (3-Iodo-5-chlorothiophen-2-yl)trimethylsilane
Uniqueness
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane is unique due to the specific combination of chlorine and iodine atoms on the thiophene ring, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C7H10ClISSi |
|---|---|
Molecular Weight |
316.66 g/mol |
IUPAC Name |
(3-chloro-5-iodothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10ClISSi/c1-11(2,3)7-5(8)4-6(9)10-7/h4H,1-3H3 |
InChI Key |
JDUCQGSRHZRBAM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(S1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
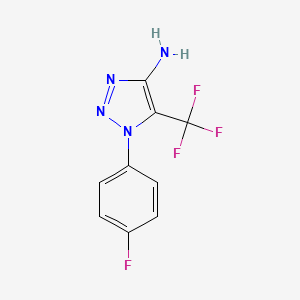
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)

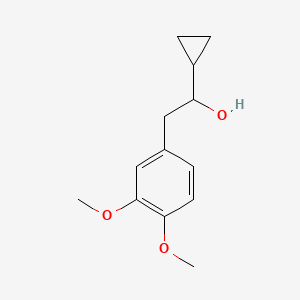
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
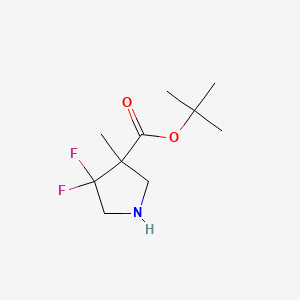
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)

